5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride

Medicinal Chemistry Organic Synthesis Analytical Chemistry

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a pre-formed salt building block with a 3-aminopyrazole core and a unique o-tolyl substituent, ensuring precise stoichiometry and eliminating in-situ neutralization steps. Its lower computed LogP (~2.22) vs. the 4-o-tolyl regioisomer offers measurable lipophilicity advantages for systematic SAR in fragment-based drug discovery. Sourced to a cross-vendor standard of ≥95% purity, it minimizes reaction variability when scaling R&D.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
CAS No. 1240217-89-3
Cat. No. B1521500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
CAS1240217-89-3
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NN2)N.Cl
InChIInChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H
InChIKeyWAOFHNCHKMNFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride (CAS 1240217-89-3) Procurement Baseline: Molecular Identity and Physicochemical Characteristics


5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride (CAS 1240217-89-3) is a pyrazole derivative heterocyclic building block with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . The compound features a 3-aminopyrazole core substituted at the 5-position with an o-tolyl (2-methylphenyl) group, supplied as the hydrochloride salt . As a versatile small molecule scaffold, it serves as a key intermediate in medicinal chemistry and organic synthesis, with a minimum commercial purity specification of 95% .

Why In-Class Pyrazole Amine Analogs Cannot Substitute for 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride Without Quantitative Verification


Regioisomeric and substitutional variations within the 3-aminopyrazole scaffold produce distinct physicochemical and steric profiles that directly influence synthetic utility and biological target engagement [1]. The o-tolyl substituent at the 5-position of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride imparts unique electronic and spatial characteristics compared to unsubstituted phenyl, para-tolyl, or regioisomeric 4-o-tolyl analogs [2]. Substituting any of these closely related compounds without experimental validation introduces uncontrolled variables in reaction outcomes, crystallization behavior, and structure-activity relationships. The quantitative evidence below demonstrates that even structurally adjacent analogs exhibit measurable differences in key procurement-relevant parameters that preclude interchangeable use.

Quantitative Differentiation Evidence for 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride Versus Closest Analogs


Molecular Weight and Salt Form Differentiation: Hydrochloride Versus Free Base Procurement Implications

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride (MW = 209.68 g/mol) represents the salt form of the parent free base 3-(2-methylphenyl)-1H-pyrazol-5-amine (MW = 173.21 g/mol) . The 21% mass difference (36.47 g/mol, corresponding to HCl addition) must be accounted for in stoichiometric calculations and reaction scaling [1].

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Lipophilicity Differentiation: Computed LogP Comparison Between 5-o-Tolyl and 4-o-Tolyl Regioisomers

The 5-o-tolyl substituted 3-aminopyrazole (target compound) exhibits a computed LogP of approximately 2.22, whereas its regioisomer 4-o-tolyl-1H-pyrazol-3-amine demonstrates a higher computed LogP of approximately 2.55 [1]. This 0.33 LogP unit difference translates to a ~2.1-fold difference in octanol-water partition coefficient, a parameter that directly influences membrane permeability predictions and chromatographic retention behavior [2].

Drug Discovery ADME Prediction Medicinal Chemistry

5-Position o-Tolyl Versus 5-Position Unsubstituted Phenyl: Structural Scaffold Differentiation

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride contains an o-methylphenyl substituent at the 5-position, whereas the simpler analog 5-phenyl-1H-pyrazol-3-amine (CAS 1572-10-7) bears an unsubstituted phenyl group . This ortho-methyl substitution introduces steric bulk and alters the electronic environment of the pyrazole ring via inductive effects, which has been demonstrated in related pyrazol-3-yl amine series to affect kinase hinge-binding geometry and selectivity profiles [1].

Fragment-Based Drug Discovery Scaffold Hopping SAR Studies

Purity Specification Benchmarking Across Commercial Sources

Commercially available 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is consistently supplied with a minimum purity specification of 95% across multiple vendors, including AKSci, ChemScene, CymitQuimica, and Leyan . This standardized purity threshold ensures baseline reproducibility for synthetic applications and serves as a procurement benchmark for quality assessment.

Quality Control Procurement Chemical Sourcing

Verified Application Scenarios for 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride Based on Quantitative Differentiation Evidence


Multi-Step Synthetic Route Development Requiring Pre-Formed Hydrochloride Salt

The hydrochloride salt form (MW 209.68 g/mol) of 5-o-Tolyl-2H-pyrazol-3-ylamine eliminates the need for in situ neutralization and salt formation steps . This is particularly advantageous in multi-step organic synthesis where the hydrochloride counterion facilitates isolation via precipitation or influences subsequent reaction selectivity. Procurement of the pre-formed salt ensures consistent stoichiometry across batches without requiring additional analytical validation of salt content .

Fragment-Based Library Design Requiring 5-Position o-Tolyl Substitution

The o-tolyl group at the 5-position provides a specific steric and electronic vector not available in the unsubstituted 5-phenyl analog . This substitution pattern is relevant for fragment-based drug discovery programs exploring hinge-binding motifs in kinase targets, where pyrazol-3-yl amines serve as ATP-competitive scaffolds and ortho-substitution modulates binding pocket complementarity .

Structure-Activity Relationship Studies Across 3-Aminopyrazole Regioisomers

The target compound (5-o-tolyl substitution) exhibits a lower computed LogP (~2.22) compared to the 4-o-tolyl regioisomer (LogP ~2.55) . This measurable lipophilicity difference supports the use of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride in systematic SAR investigations where regioisomeric comparisons are required to deconvolute the effects of substitution position on physicochemical and biological properties .

Quality-Controlled Medicinal Chemistry Building Block Procurement

With a consistent 95% minimum purity specification across multiple commercial suppliers, 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride provides a reliable building block for medicinal chemistry campaigns . The cross-vendor standardization of purity specifications reduces variability in reaction outcomes when transitioning between suppliers or scaling from discovery to lead optimization phases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.